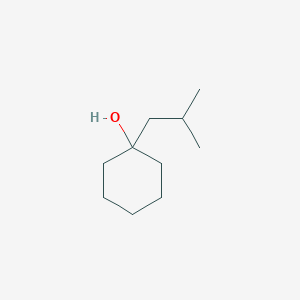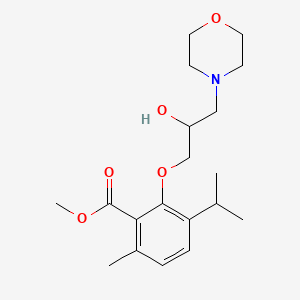![molecular formula C4S6 B13769919 [1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione CAS No. 56423-74-6](/img/structure/B13769919.png)
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two dithiole rings fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione typically involves the reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization. The reaction is usually carried out in the presence of atmospheric oxygen, which acts as the oxidizing agent . Another method involves the reaction of dithiomalondianilide with arylmethylidenemalononitriles in the presence of morpholine, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile, such as sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or dithiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
科学研究应用
[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione exerts its effects involves the interaction with specific molecular targets. For example, it can inhibit the activity of certain protein kinases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
相似化合物的比较
Similar Compounds
[1,2]Dithiolo[3,4-b]pyridine: This compound has a similar dithiole structure but is fused with a pyridine ring.
[1,2]Dithiolo[3,4-c]quinoline: Similar to the above, but fused with a quinoline ring.
[1,2]Dithiolo[4,3-b]pyridine: Another dithiole compound with a different fusion pattern.
Uniqueness
What sets [1,2]dithiolo[4,3-c]-1,2-dithiole-3,6-dithione apart from these similar compounds is its unique fusion of two dithiole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets and exhibit a broader range of biological activities .
属性
CAS 编号 |
56423-74-6 |
|---|---|
分子式 |
C4S6 |
分子量 |
240.4 g/mol |
IUPAC 名称 |
dithiolo[4,3-c]dithiole-3,6-dithione |
InChI |
InChI=1S/C4S6/c5-3-1-2(8-9-3)4(6)10-7-1 |
InChI 键 |
OGDSQIGTRZOJCP-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=S)SS1)SSC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


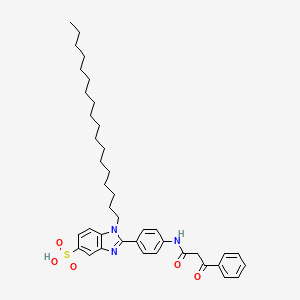
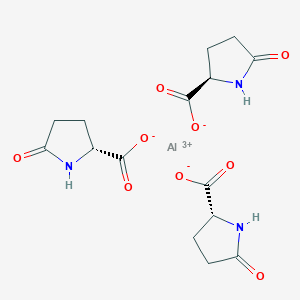
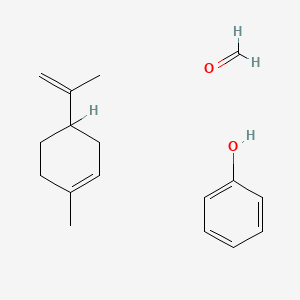
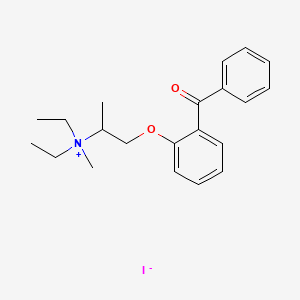
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
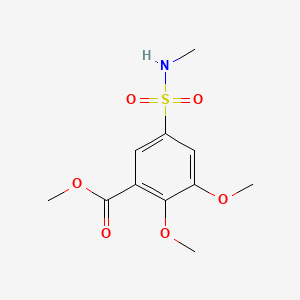
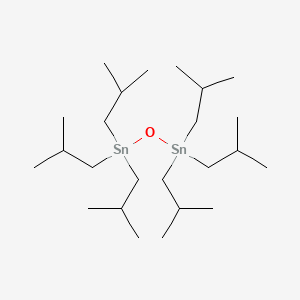

![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)

